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Introduction
This technical guide provides an in-depth overview of the preliminary studies on the therapeutic

potential of SF2535, a novel dual-targeting inhibitor of phosphoinositide 3-kinase delta (PI3Kδ)

and bromodomain-containing protein 4 (BRD4). Initially referenced as Brd-SF2, further

investigation has clarified the correct nomenclature to be SF2535. This document will

synthesize the available preclinical data, detail the experimental protocols used in its

evaluation, and visualize the key mechanisms of action. The primary focus of this guide is the

evaluation of SF2535 in the context of B-cell acute lymphoblastic leukemia (B-ALL), a

malignancy often characterized by the upregulation of the PI3K/Akt pathway and

overexpression of the c-Myc oncogene.[1][2][3]

Quantitative Data Summary
The preclinical efficacy of SF2535 has been quantified through various in vitro assays, primarily

in B-ALL patient-derived xenograft (PDX) cell lines. The following tables summarize the key

quantitative findings from these studies.

Table 1: In Vitro Efficacy of SF2535 in B-ALL Cell Lines
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Cell Line EC50 (µM) (48h treatment)
95% Confidence Interval
(µM)

LAX56 2.4 1.990 - 2.935

LAX7R 1.5 1.389 - 1.633

TXL3 3.2 2.718 - 3.670

Data extracted from Liu et al., 2021.[2]

Table 2: Effect of SF2535 on Cell Cycle Distribution in B-
ALL Cell Lines (24h treatment)

Cell Line Treatment
% Cells in G0/G1
Phase

% Cells in S Phase

LAX56 DMSO (Control) 55.3 35.4

SF2535 (0.2 µM) 64.2 26.1

SF2535 (1 µM) 70.1 20.3

SF2535 (5 µM) 75.8 15.2

LAX7R DMSO (Control) 60.1 30.2

SF2535 (0.2 µM) 68.3 22.5

SF2535 (1 µM) 73.5 17.8

SF2535 (5 µM) 79.1 12.4

TXL3 DMSO (Control) 58.7 32.6

SF2535 (0.2 µM) 61.2 30.1

SF2535 (1 µM) 69.8 21.7

SF2535 (5 µM) 76.4 14.9

Data represents the percentage of cells in each phase of the cell cycle and is extracted from

Liu et al., 2021.[2]
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Table 3: Effect of SF2535 on Protein Expression in B-
ALL Cell Lines

Cell Line Treatment Target Protein
Change in
Expression

LAX56, LAX7R, TXL3 SF2535 (0.2, 1, 5 µM) c-Myc
Dose-dependent

decrease

LAX56, LAX7R, TXL3 SF2535 (0.2, 1, 5 µM) p-AKT (S473)
Dose-dependent

decrease

LAX56, LAX7R, TXL3 SF2535 (5 µM) BCL-2
Marked decrease after

72h

LAX56, LAX7R, TXL3 SF2535 Cleaved Caspase-3 Increased

LAX56, LAX7R, TXL3 SF2535 Cleaved Caspase-7 Increased

LAX56, LAX7R, TXL3 SF2535 Cleaved PARP Increased

Summary of findings from Western blot analyses in Liu et al., 2021.

Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the

therapeutic potential of SF2535.

Cell Culture and Reagents
Cell Lines: Patient-derived B-ALL xenograft cell lines (LAX56, LAX7R, TXL3) were utilized.

Culture Medium: Cells were cultured in MEM-α medium supplemented with 20% fetal bovine

serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

SF2535 Preparation: SF2535 was dissolved in dimethyl sulfoxide (DMSO) to create stock

solutions and diluted to final concentrations in the culture medium. The final DMSO

concentration in all experiments was maintained at 0.1%.

Apoptosis Assay
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Principle: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide

(PI) staining. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the

plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with

compromised membranes (late apoptosis/necrosis).

Protocol:

Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

Treat cells with varying concentrations of SF2535 (0.2, 1, and 5 µM) or DMSO control for

24 and 72 hours.

Harvest cells, including floating and adherent populations.

Wash cells twice with cold phosphate-buffered saline (PBS).

Resuspend cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)

was determined by quantifying the DNA content using a fluorescent dye.

Protocol:

Treat B-ALL cells with SF2535 (0.2, 1, and 5 µM) or DMSO control for 24 hours.

Harvest and wash the cells with PBS.

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

Wash the fixed cells with PBS to remove the ethanol.
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Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g.,

Propidium Iodide) and RNase A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry.

Western Blot Analysis
Principle: This technique was used to detect and quantify the expression levels of specific

proteins involved in the PI3K/Akt and c-Myc signaling pathways.

Protocol:

Treat B-ALL cells with SF2535 or DMSO as described in the specific experiments.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p-

AKT, AKT, BCL-2, cleaved caspases, PARP, and β-actin as a loading control) overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Chromatin Immunoprecipitation (ChIP) Assay
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Principle: ChIP was performed to determine if SF2535 inhibits the binding of BRD4 to the

promoter region of the c-Myc gene.

Protocol:

Treat B-ALL cells with SF2535 (5 µM) or DMSO for 18 hours.

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

Quench the cross-linking reaction with glycine.

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG overnight at

4°C.

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads and reverse the cross-links.

Purify the DNA.

Analyze the enrichment of the c-Myc promoter region by quantitative PCR (qPCR).

In Vivo Xenograft Model
Principle: To evaluate the in vivo efficacy of SF2535, a patient-derived xenograft model of B-

ALL was established in immunodeficient mice.

Protocol:

Inject 1 x 10^6 LAX56 B-ALL cells intravenously into NOD/SCID gamma (NSG) mice.

Monitor leukemia engraftment by measuring the percentage of human CD45+ cells in the

peripheral blood.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once engraftment is established (typically 3 weeks), randomize the mice into treatment

and vehicle control groups.

Administer SF2535 (30 mg/kg) or vehicle control via a single injection.

Monitor the leukemic burden in the peripheral blood to assess the early effects of the drug.

Visualizations
Signaling Pathway of SF2535 Action
The following diagram illustrates the dual inhibitory mechanism of SF2535 on the PI3Kδ/AKT

and BRD4/c-Myc pathways in B-ALL cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus
PI3K

AKT

Activates

p-AKT

Phosphorylation

Apoptosis Regulation
(BCL-2)

Inhibits Apoptosis

BRD4

c-Myc Promoter

Binds to

c-Myc Gene

Activates Transcription

c-Myc Protein

Translation

Cell Cycle Progression
& Proliferation

Promotes

SF2535

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Assays Molecular Analysis

B-ALL Cell Culture
(LAX56, LAX7R, TXL3)

Treatment with SF2535
(0.2, 1, 5 µM) or DMSO

Apoptosis Assay
(Annexin V/PI Staining)

Cell Cycle Analysis
(DNA Content)

Western Blot
(c-Myc, p-AKT, BCL-2, etc.)

ChIP Assay
(BRD4 binding to c-Myc promoter)

Data Analysis and
Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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